Cas no 12408-14-9 (4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI))
12408-14-9 structure
Product Name:4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI)
Numero CAS:12408-14-9
MF:C10H6Cl6O
MW:354.872037410736
CID:202378
PubChem ID:25552
Update Time:2025-04-19
4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI)
- 1-Hydroxychlordane
- 4,7-Methanoinden-1-ol, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- 4,7-Methanoinden-1-ol, 3a,4,7,7a-tetrahydro-4,5,6,7,8,8-hexachloro-
- 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindenl-ol
- BRN 3975798
- SCHEMBL3229608
- 4,7-Methano-1H-inden-1-ol, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- 2597-11-7
- 4,7-Methano-1H-inden-1-ol, 3a,4,7,7a-tetrahydro-4,5,6,7,8,8-hexachloro-
- 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indenol
- 1-Hydroxychlordene
- CHEBI:34091
- Chlordene hydroxide
- 3-Hydroxychlordene
- 3a,4,7,7a-Tetrahydro-4,5,6,7,8,8-hexachloro-4,7-methanoinden-1-ol
- 4,7-Methano-1H-indenol, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- NS00010029
- YQWCIPIEEBVRNY-UHFFFAOYSA-N
- DTXSID70862995
- 1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol
- AI3-27002
- 12408-14-9
- Q27115804
-
- Inchi: 1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H
- Chiave InChI: YQWCIPIEEBVRNY-UHFFFAOYSA-N
- Sorrisi: ClC12C(=C(C(C1(Cl)Cl)(C1C=CC(C12)O)Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 353.852031
- Massa monoisotopica: 351.854981
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 0
- Complessità: 471
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.83
- Punto di ebollizione: 411.6°Cat760mmHg
- Punto di infiammabilità: 202.7°C
4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI) Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
12408-14-9 (4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti